molecular formula C15H16ClN3O B7544123 5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole

5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole

Cat. No.: B7544123
M. Wt: 289.76 g/mol
InChI Key: IPOUUONSIXVPKP-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a chlorophenyl group

Properties

IUPAC Name

[2-(4-chlorophenyl)pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-18-14(8-9-17-18)15(20)19-10-2-3-13(19)11-4-6-12(16)7-5-11/h4-9,13H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOUUONSIXVPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCCC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the pyrrolidine and pyrazole rings with the chlorophenyl group under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with functional groups like methoxy or cyano groups.

Scientific Research Applications

5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)pyrrolidine-1-carbonyl-1-methyl-1H-pyrazole
  • 5-(4-Chlorophenyl)pyrrolidine-1-carbonyl-1-methyl-1H-pyrazole
  • 5-(2,4-Dichlorophenyl)pyrrolidine-1-carbonyl-1-methyl-1H-pyrazole

Uniqueness

5-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-1-methyl-1H-pyrazole is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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